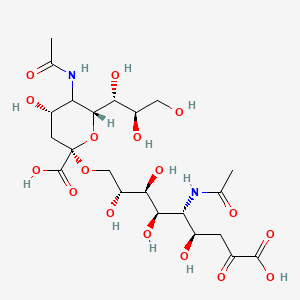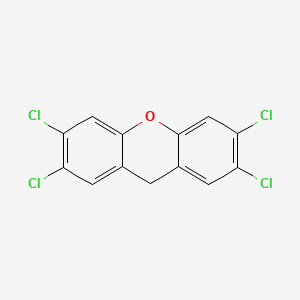
2,3,6,7-Tetrachloro-9H-xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrachloro-9H-xanthene is a chemical compound with the molecular formula C13H6Cl4O. It is a derivative of xanthene, a tricyclic aromatic compound. This compound is primarily used in research and testing due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including 2,3,6,7-Tetrachloro-9H-xanthene, typically involves the condensation of a salicylic acid with a phenol derivative. This reaction can be catalyzed by various agents such as zinc chloride or phosphoryl chloride, which help in dehydrating the reactants . Another method involves the use of aryl aldehydes with phenol derivatives, or salicylaldehydes with 1,2-dihaloarenes .
Industrial Production Methods
Industrial production methods for xanthene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of microwave heating to accelerate the reaction process .
化学反応の分析
Types of Reactions
2,3,6,7-Tetrachloro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions may produce various halogenated xanthenes .
科学的研究の応用
2,3,6,7-Tetrachloro-9H-xanthene has several applications in scientific research:
作用機序
The mechanism of action of 2,3,6,7-Tetrachloro-9H-xanthene involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and biological system being studied .
類似化合物との比較
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Known for its stability and unique chemical properties.
Xanthone: The parent compound of xanthene derivatives, known for its wide range of biological activities.
Azaxanthones: Nitrogen-containing derivatives of xanthene, which have shown promising pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrachloro substitution makes it more stable and reactive in certain chemical reactions compared to other xanthene derivatives .
特性
CAS番号 |
118516-13-5 |
|---|---|
分子式 |
C13H6Cl4O |
分子量 |
320.0 g/mol |
IUPAC名 |
2,3,6,7-tetrachloro-9H-xanthene |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h2-5H,1H2 |
InChIキー |
SZCDKQUIJKNATR-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C2OC3=CC(=C(C=C31)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

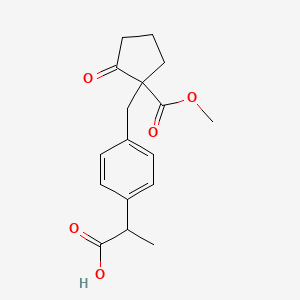
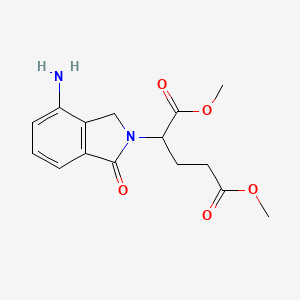
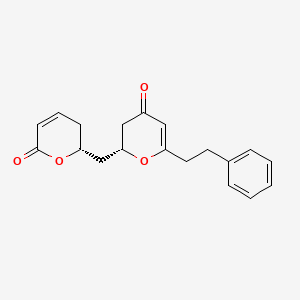
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


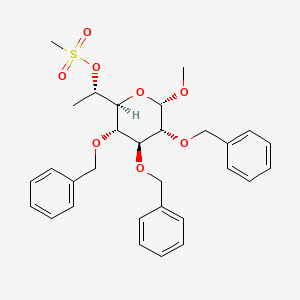
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
